molecular formula C14H17BrO3 B2612977 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde CAS No. 827592-06-3

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

Cat. No. B2612977
CAS RN: 827592-06-3
M. Wt: 313.191
InChI Key: KHJKTRLXSAWVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” is a chemical compound . It has a molecular weight of 299.16 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” is 1S/C13H15BrO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure. For a detailed structural analysis, computational methods like Density Functional Theory (DFT) can be used .


Physical And Chemical Properties Analysis

“3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis Applications

Brominated benzaldehydes are pivotal in organic synthesis, serving as intermediates for the construction of complex molecules. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde through the bromination of 3-hydroxybenzaldehyde demonstrates the reactivity of such compounds under various conditions, enabling the synthesis of novel derivatives with potential applications in material science and pharmaceuticals (Otterlo et al., 2004). Similarly, the synthesis of chalcone derivatives from halogenated vanillin, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and their evaluation for antioxidant activity, highlight the use of brominated benzaldehydes in developing bioactive compounds (Rijal, Haryadi, & Anwar, 2022).

Pharmaceutical Intermediates

Brominated benzaldehyde derivatives have been explored for their potential in pharmaceutical applications. The synthesis of non-peptide small molecular antagonist benzamide derivatives from 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene illustrates the role of brominated aldehydes in the development of novel therapeutic agents (Bi, 2015).

Material Science

The reactivity of brominated benzaldehydes under palladium-catalyzed cross-coupling conditions underscores their significance in material science. The review on the synthetic applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes reveals their extensive use in synthesizing compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017).

properties

IUPAC Name

3-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-2-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJKTRLXSAWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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